

An In-depth Technical Guide to 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-cyanobenzeneacetonitrile
Cat. No.:	B1522608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Bromo-2-cyanobenzeneacetonitrile**, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

4-Bromo-2-cyanobenzeneacetonitrile, with the Chemical Abstracts Service (CAS) number 925672-89-5, possesses a unique molecular architecture that makes it a valuable intermediate. [1][2] Its structure features a benzene ring substituted with a bromine atom, a cyano group, and a cyanomethyl group. The IUPAC name for this compound is 2-(4-bromo-2-cyanophenyl)acetonitrile, and it is also known by the synonym 5-bromo-2-(cyanomethyl)benzonitrile.[2]

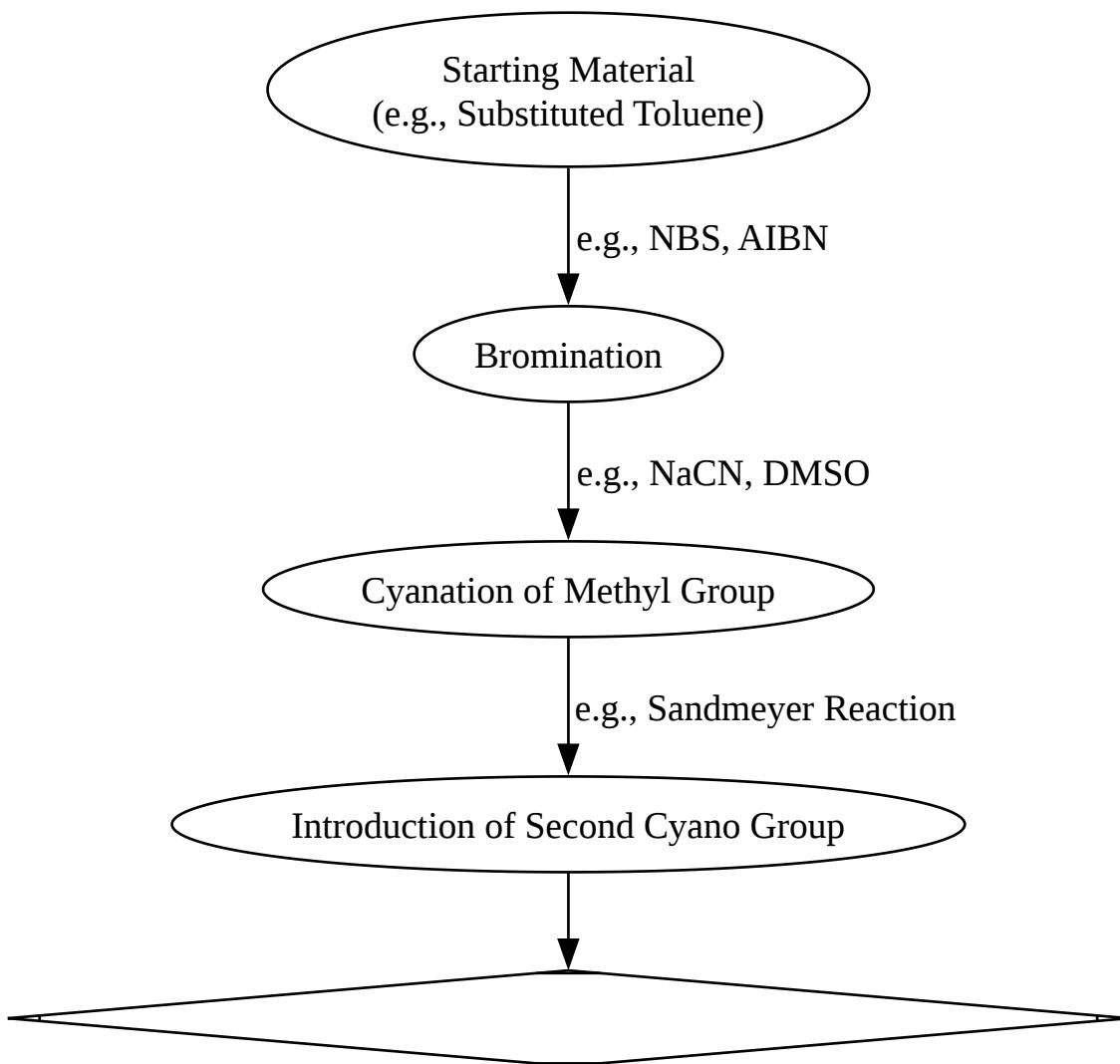
The molecular formula is $C_9H_5BrN_2$ and it has a molecular weight of approximately 221.06 g/mol .[1][2]

```
dot digraph "4_Bromo_2_cyanobenzeneacetonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="Br"]; h [label="C"]; i [label="N"]; j [label="CH2"]; k [label="C"]; l [label="N"];  
  
a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5]; a -- g [len=1.5]; d -- h [len=1.5]; h -- i [len=1.5, style=triple]; f -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5, style=triple]; } Caption: Chemical structure of 4-Bromo-2-cyanobenzeneacetonitrile.
```

Table 1: Physicochemical Properties of **4-Bromo-2-cyanobenzeneacetonitrile** and Related Analogs

Property	4-Bromo-2-cyanobenzeneacetonitrile (Predicted)	4-Bromophenylacetonitrile	4-Bromobenzonitrile	Reference
CAS Number	925672-89-5	16532-79-9	623-00-7	[3] [4]
Molecular Formula	C ₉ H ₅ BrN ₂	C ₈ H ₆ BrN	C ₇ H ₄ BrN	[3] [4]
Molecular Weight	221.06 g/mol	196.04 g/mol	182.02 g/mol	[3] [4]
Melting Point	Not available	Not available	112-114 °C	[4]
Boiling Point	Not available	Not available	235-237 °C	[4]
LogP (Predicted)	~2.5-3.0	2.6	2.6	[4]

Note: Experimental physicochemical data for **4-Bromo-2-cyanobenzeneacetonitrile** is not readily available in the searched literature. The data for related analogs are provided for comparative purposes.


Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol specifically for **4-Bromo-2-cyanobenzeneacetonitrile** is not readily available in the public domain. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a

plausible synthetic strategy can be devised. The synthesis would likely involve a multi-step process starting from a readily available substituted benzene derivative.

One potential synthetic pathway could involve the introduction of the cyanomethyl group onto a pre-functionalized 4-bromo-2-cyanobenzene scaffold. For instance, a common method for introducing a cyanomethyl group is via nucleophilic substitution of a benzylic halide with a cyanide salt. Therefore, a plausible precursor would be 4-bromo-2-cyano-1-(halomethyl)benzene.

Alternatively, the synthesis could be approached by first constructing the benzeneacetonitrile core and then introducing the bromine and additional cyano group. For example, a Sandmeyer-type reaction on an appropriately substituted aniline could be employed to introduce the cyano group.^[5] The synthesis of the related 4-bromo-2-chlorobenzonitrile often utilizes a Sandmeyer reaction starting from 4-amino-2-chlorobenzonitrile.^[5] A similar strategy could be envisioned for the target molecule.

[Click to download full resolution via product page](#)

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed, validated experimental protocol for the synthesis of **4-Bromo-2-cyanobenzeneacetonitrile** is not available in the cited literature. The following is a generalized, hypothetical procedure based on common organic synthesis techniques for analogous compounds. This protocol should be considered illustrative and would require significant optimization and validation.

- Step 1: Benzylic Bromination of a Substituted Toluene. A suitable starting material, such as 4-bromo-2-cyanotoluene, would be subjected to benzylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile

(AIBN) in a non-polar solvent like carbon tetrachloride. The reaction would likely be carried out under reflux with careful monitoring to prevent over-bromination.

- Step 2: Nucleophilic Substitution with Cyanide. The resulting benzylic bromide would then be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction would introduce the cyanomethyl group.
- Purification. The crude product would require purification, likely through column chromatography on silica gel, to isolate the pure **4-Bromo-2-cyanobenzeneacetonitrile**.

Causality in Experimental Choices:

- Choice of Brominating Agent: NBS is a preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions.
- Choice of Solvent: A non-polar solvent is used for the radical bromination to avoid side reactions with the solvent. A polar aprotic solvent is chosen for the nucleophilic substitution to enhance the nucleophilicity of the cyanide ion.
- Reaction Conditions: The use of a radical initiator and heat is necessary to initiate the benzylic bromination. The nucleophilic substitution is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

Spectroscopic Characterization (Predicted)

While experimental spectra for **4-Bromo-2-cyanobenzeneacetonitrile** are not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of structurally related compounds.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the cyanomethyl group. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the cyano groups and the bromine atom. The methylene protons of the cyanomethyl group would likely appear as a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms of the two cyano groups would appear in the characteristic region for nitriles (typically around 115-125 ppm). The aromatic carbons would have chemical shifts determined by the substitution pattern. The methylene carbon of the cyanomethyl group would also have a characteristic chemical shift.

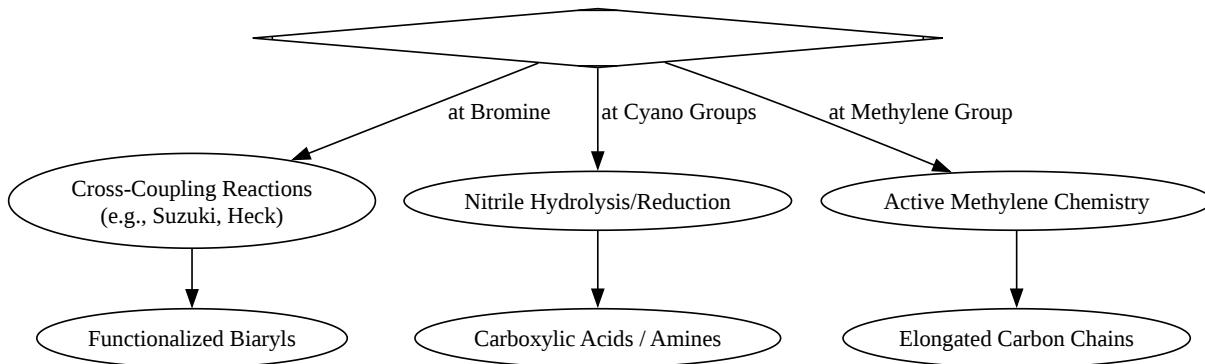
FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

- C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the two nitrile groups.
- C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.
- C-H stretch (aliphatic): Medium bands in the region of 2850-3000 cm⁻¹ for the methylene group.
- C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
- C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the cyano and cyanomethyl groups.


Reactivity and Applications in Research and Drug Development

The chemical reactivity of **4-Bromo-2-cyanobenzeneacetonitrile** is dictated by its three functional groups: the aromatic bromine, the two cyano groups, and the active methylene group. This combination of functionalities makes it a versatile building block in organic

synthesis, particularly in the construction of complex heterocyclic systems and as a scaffold in medicinal chemistry.

Potential Applications:

- **Medicinal Chemistry:** Substituted benzeneacetonitriles are known to be important pharmacophores in a variety of drug candidates.[14][15][16] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The bromo- and cyano-substituted benzene ring provides a scaffold that can be further functionalized to explore structure-activity relationships in drug design. Similar bromo- and chloro-substituted benzonitriles have been investigated as intermediates in the synthesis of anticancer and central nervous system (CNS) agents.[17][18][19][20][21]
- **Materials Science:** Aromatic nitriles are also used in the development of advanced materials. [18][19][20][21] The polar nature of the cyano group can influence the electronic properties of molecules, making them of interest in the design of organic light-emitting diodes (OLEDs) and other electronic materials.
- **Organic Synthesis:** The bromine atom on the aromatic ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[19] The cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, providing further avenues for synthetic transformations.[19] The active methylene group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.[14]

[Click to download full resolution via product page](#)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Bromo-2-cyanobenzeneacetonitrile**. While specific toxicity data for this compound is not available, related bromo- and cyano-substituted aromatic compounds are generally considered to be hazardous.

General Safety Recommendations:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (chemically resistant), safety glasses or goggles, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-cyanobenzeneacetonitrile is a promising and versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and organic synthesis. Its unique combination of reactive functional groups provides a platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a comprehensive overview based on the analysis of related structures and established chemical principles. Further research into the synthesis, properties, and applications of this compound is warranted and is likely to uncover new opportunities for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. 4-Bromo-2-cyanobenzeneacetonitrile - CAS:925672-89-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Benzeneacetonitrile, 4-bromo- (CAS 16532-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 8. 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Bromobenzonitrile(623-00-7) 1H NMR [m.chemicalbook.com]
- 10. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]
- 11. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 13. spectratabase.com [spectratabase.com]

- 14. Applications of Benzeneacetonitrile_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbino.com]
- 18. nbinno.com [nbino.com]
- 19. nbinno.com [nbino.com]
- 20. nbinno.com [nbino.com]
- 21. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-cyanobenzeneacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522608#chemical-structure-of-4-bromo-2-cyanobenzeneacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com